Hexadecamethylcyclooctasiloxane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Inertness

D6 exhibits high chemical stability and resistance to many common solvents and chemicals, making it a suitable solvent or reference material in various studies. For instance, D6 is often used as a solvent for NMR spectroscopy due to its lack of interference with the observed signals .

Low Volatility

D6 has a very low vapor pressure, meaning it evaporates slowly at room temperature. This property makes it valuable for studies involving volatile compounds, as it minimizes loss through evaporation during experiments .

High Boiling Point

D6 has a high boiling point (around 371 °C), allowing it to be used in high-temperature applications. This makes it suitable for studies involving reactions or processes requiring elevated temperatures [https www sigmaaldrich com catalog product HP801125 1].

Here are some specific examples of how D6 is used in scientific research:

Reference material in analytical chemistry

D6 is commonly used as an internal standard in various analytical techniques like gas chromatography (GC) and liquid chromatography (LC) due to its well-defined properties and high purity .

Solvent for non-polar compounds

D6 can be used as a solvent for non-polar compounds that are insoluble in water or other common solvents. This is particularly useful in studies of hydrophobic drugs, lipids, and other biomolecules .

Calibration standard in mass spectrometry

D6 can be used as a calibration standard in mass spectrometry due to its well-defined mass spectrum, enabling accurate mass determination of other molecules .

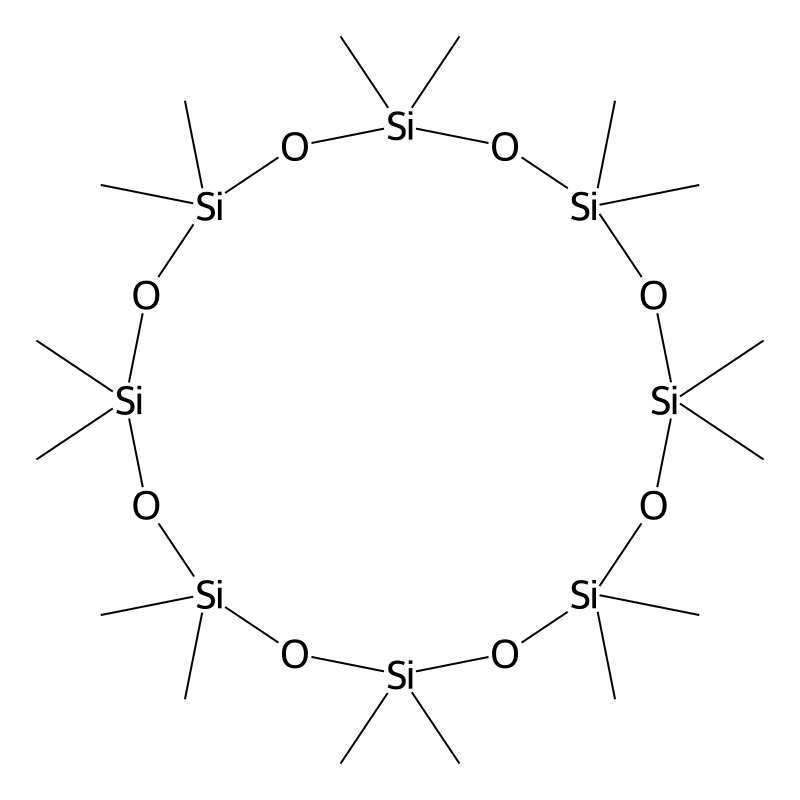

Hexadecamethylcyclooctasiloxane is a macrocyclic organosiloxane compound characterized by its unique structure composed of eight repeating dimethylsiloxane units. Its chemical formula is , and it has a molecular weight of approximately 593.23 g/mol. The compound is known for its physical properties, including a melting point of 31.5 °C and a boiling point of 290 °C, with a density of 1.177 g/cm³ at 25 °C .

The compound is often referred to by its systematic name, hexadecamethylcyclooctasiloxane, and is identified by the CAS Registry Number 556-68-3. Its chemical structure features a cyclic arrangement of silicon and oxygen atoms, which contributes to its stability and unique chemical behavior.

D6 is not biologically active and does not have a known mechanism of action in living systems.

Hexadecamethylcyclooctasiloxane can be synthesized through several methods:

- Conventional Polymerization: This involves the polymerization of dimethylsiloxane monomers under controlled conditions.

- Green Polymerization: Recent studies have explored the use of environmentally friendly catalysts, such as proton-exchanged clays (e.g., Maghnite-H+), to promote the polymerization process without harmful solvents .

- Ring-Opening Polymerization: This method utilizes cyclic siloxanes and initiators to produce linear or branched siloxane polymers.

Hexadecamethylcyclooctasiloxane finds applications across various industries:

- Cosmetics: Used as a conditioning agent due to its smooth texture and ability to impart shine.

- Lubricants: Acts as a lubricant in high-temperature applications due to its thermal stability.

- Sealants and Adhesives: Utilized in formulations that require flexibility and durability.

- Medical Devices: Its biocompatibility makes it suitable for use in certain medical applications.

Interaction studies involving hexadecamethylcyclooctasiloxane focus primarily on its behavior in formulations with other compounds. Research indicates that it can enhance the performance of silicone-based products by improving their physical properties without compromising safety. Furthermore, studies on its interaction with biological systems suggest low reactivity and compatibility with various biological materials .

Hexadecamethylcyclooctasiloxane shares similarities with other siloxanes but possesses unique characteristics that set it apart:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Octamethylcyclotetrasiloxane | Smaller cyclic structure; lower molecular weight | |

| Decamethylcyclopentasiloxane | Intermediate size; used in similar applications | |

| Dodecamethylcyclohexasiloxane | Larger cyclic structure; enhanced thermal stability |

Uniqueness: Hexadecamethylcyclooctasiloxane's larger cyclic structure allows for greater flexibility in applications compared to smaller siloxanes, making it particularly valuable in formulations requiring high-performance characteristics.

Cyclosiloxane Ring Geometry and Bonding Characteristics

The molecular architecture of hexadecamethylcyclooctasiloxane is characterized by a cyclic arrangement of eight silicon atoms alternating with eight oxygen atoms, forming the characteristic siloxane backbone [6] [8]. Each silicon atom maintains tetrahedral coordination geometry through bonding with two methyl groups and two oxygen atoms [35] [36]. The silicon-oxygen bond length within the cyclic structure measures approximately 1.63-1.64 Ångströms, which is consistent with typical siloxane bond parameters [33] [34] [35].

The silicon-oxygen-silicon bond angle in cyclosiloxanes typically ranges from 142.5° to 159.4°, representing a relatively open configuration compared to carbon-oxygen-carbon angles in organic ethers [34] [36]. This wide bond angle is attributed to the larger atomic radius of silicon compared to carbon and the partial ionic character of the silicon-oxygen bond [33] [34]. The silicon-carbon bond length to the methyl substituents measures approximately 1.90-1.92 Ångströms [34].

Table 3: Structural Parameters of Hexadecamethylcyclooctasiloxane

| Structural Parameter | Value | Reference |

|---|---|---|

| Si-O Bond Length | 1.63-1.64 Å | [33] [34] [35] [36] [37] |

| Si-C Bond Length | 1.90-1.92 Å | [34] |

| Si-O-Si Bond Angle | 142.5-159.4° | [34] [36] |

| O-Si-O Bond Angle | 109.5° (tetrahedral) | [35] |

| Ring Geometry | Non-planar cyclic structure | [6] [8] |

The silicon-oxygen bonds exhibit polar covalent character with partial positive charge on silicon and partial negative charge on oxygen (Si^δ+—O^δ−), resulting from the electronegativity difference between silicon (1.90) and oxygen (3.44) on the Pauling scale [33]. The eight-membered ring structure exhibits lower ring strain energy compared to smaller cyclosiloxanes, contributing to enhanced structural stability [19] [21]. The hybridization state of silicon atoms is sp³, consistent with tetrahedral geometry, while oxygen atoms also adopt sp³ hybridization [35] [36].

Table 6: Ring Strain and Bonding Characteristics of Hexadecamethylcyclooctasiloxane

| Property | Value | Reference |

|---|---|---|

| Ring Strain Energy | Lower than smaller cyclosiloxanes | [19] [21] |

| Si-O Bond Polarity | Polar covalent (Si^δ+—O^δ−) | [33] |

| Si-O Bond Character | Partial ionic character | [33] [34] |

| Hybridization of Silicon | sp³ | [35] [36] |

| Hybridization of Oxygen | sp³ | [35] [36] |

Thermodynamic Properties: Melting Point, Boiling Point, and Phase Transitions

Hexadecamethylcyclooctasiloxane demonstrates distinct thermodynamic characteristics that reflect its molecular structure and intermolecular interactions [2] [15]. The compound exhibits a melting point of 31.5°C, indicating a transition from solid to liquid phase under standard atmospheric conditions [2] [15] [20]. This relatively low melting point is characteristic of siloxane compounds and reflects the weak intermolecular forces between molecules.

The boiling point of hexadecamethylcyclooctasiloxane varies with pressure conditions, measuring 290°C at standard atmospheric pressure (760 mmHg) and 168°C under reduced pressure (20 mmHg) [2] [4] [15]. This pressure-dependent boiling behavior is typical for organic compounds and demonstrates the compound's volatility characteristics under different conditions [26]. The flash point occurs at 175.2°C, indicating the temperature at which vapor formation becomes sufficient to support combustion [4].

Table 5: Thermodynamic Properties of Hexadecamethylcyclooctasiloxane

| Property | Value | Reference |

|---|---|---|

| Phase Transition Temperature | 31.5°C (solid to liquid) | [2] [15] [20] |

| Glass Transition Temperature | Not reported | - |

| Heat of Vaporization | Not reported | - |

| Heat of Fusion | Not reported | - |

| Thermal Stability | Stable up to ~175°C | [4] [15] |

The thermal stability of hexadecamethylcyclooctasiloxane extends up to approximately 175°C, beyond which thermal decomposition may occur [4] [15]. The compound maintains structural integrity across typical ambient temperature ranges, demonstrating resistance to thermal degradation under normal handling conditions [18]. Phase transition studies indicate that the compound does not exhibit measurable glass transition temperatures within typical analytical ranges, consistent with its liquid state at room temperature [18].

Spectroscopic Fingerprints: Nuclear Magnetic Resonance, Infrared, and Mass Spectral Signatures

Nuclear magnetic resonance spectroscopy provides characteristic fingerprints for hexadecamethylcyclooctasiloxane identification and structural confirmation [17] [24]. Proton nuclear magnetic resonance (¹H nuclear magnetic resonance) spectra display characteristic signals for methyl groups attached to silicon atoms, appearing as singlets in the chemical shift range of 0.07-0.17 parts per million [17] [24]. This upfield shift is characteristic of methyl groups directly bonded to silicon atoms in siloxane environments.

Carbon-13 nuclear magnetic resonance (¹³C nuclear magnetic resonance) spectroscopy reveals methyl carbon resonances in the range of 0.93-1.08 parts per million, consistent with carbon atoms bonded to silicon [17] [24]. Silicon-29 nuclear magnetic resonance (²⁹Si nuclear magnetic resonance) provides definitive structural information, with chemical shifts ranging from -19.2 to -21.6 parts per million, characteristic of dimethylsiloxane units in cyclic configurations [14] [17]. The chemical shift values reflect the electronic environment of silicon atoms within the cyclic siloxane framework.

Table 2: Spectroscopic Data of Hexadecamethylcyclooctasiloxane

| Spectroscopic Method | Characteristic Signals/Peaks | Reference |

|---|---|---|

| NMR (¹H) | 0.07-0.17 ppm (s, CH₃) | [17] [24] |

| NMR (¹³C) | 0.93-1.08 ppm (CH₃) | [17] [24] |

| NMR (²⁹Si) | -19.2 to -21.6 ppm | [14] [17] |

| IR (Si-O-Si stretching) | 993-1100 cm⁻¹ | [6] [38] |

| Mass Spectrometry | Molecular ion peak at m/z 593 | [22] [23] [25] |

Infrared spectroscopy reveals characteristic absorption bands corresponding to silicon-oxygen-silicon asymmetric stretching vibrations in the wavenumber range of 993-1100 cm⁻¹ [6] [38]. These strong absorption bands serve as diagnostic indicators for siloxane functional groups and provide structural confirmation of the cyclic siloxane backbone [6]. Additional infrared bands correspond to carbon-hydrogen stretching and deformation modes associated with methyl substituents.

Mass spectrometry analysis demonstrates the molecular ion peak at mass-to-charge ratio 593, corresponding to the molecular weight of hexadecamethylcyclooctasiloxane [22] [23] [25]. Fragmentation patterns in electron ionization mass spectrometry provide structural information through characteristic loss of methyl groups and siloxane fragments [23] [25]. The mass spectral signature serves as a definitive identification tool for compound verification.

Hydrophobicity and Surface Activity Parameters

Hexadecamethylcyclooctasiloxane exhibits pronounced hydrophobic characteristics attributed to its extensive methyl substitution and siloxane backbone structure [10] [27]. The compound demonstrates significant surface activity, effectively reducing the surface tension of aqueous systems when present [10] [27] [29]. Contact angle measurements on surfaces treated with hexadecamethylcyclooctasiloxane consistently exceed 100°, confirming strong hydrophobic behavior [29] [31].

The hydrophobicity index of hexadecamethylcyclooctasiloxane ranks as high among organosilicon compounds, reflecting the cumulative effect of sixteen methyl groups and the inherent hydrophobic nature of the siloxane backbone [10] [27]. Solubility studies confirm complete insolubility in water, consistent with its hydrophobic character [2] [8]. Conversely, the compound demonstrates excellent solubility in organic solvents including benzene, chloroform, and hexadecane [2] .

Table 4: Hydrophobicity and Surface Activity Parameters of Hexadecamethylcyclooctasiloxane

| Parameter | Value | Reference |

|---|---|---|

| Surface Tension | Reduces surface tension of water | [10] [27] [29] |

| Contact Angle | >100° (hydrophobic surface) | [29] [31] |

| Hydrophobicity Index | High | [10] [27] |

| Solubility in Water | Insoluble | [2] [8] |

| Solubility in Organic Solvents | Soluble in benzene, chloroform, hexadecane | [2] |

The surface activity parameters of hexadecamethylcyclooctasiloxane reflect its amphiphilic behavior at interfaces, despite its overall hydrophobic nature [10] [29]. The compound can orient at liquid-air and liquid-solid interfaces, with hydrophobic methyl groups extending away from polar surfaces [29] [31]. This interfacial behavior contributes to its effectiveness in surface modification applications and hydrophobic coating formulations [31].

Boiling Point

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 13 of 14 companies (only ~ 7.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website